(S)-1-benzyl-2-phenylpiperidin-4-one

Chiral Resolution Enantiomeric Excess Analytical Chemistry

For SAR studies and asymmetric synthesis, only the defined (S)-enantiomer ensures reproducibility. This chiral building block, with ≥95% purity and a LogP of 3.53, is optimized for CNS-targeted library synthesis. Do not substitute with racemic mixtures—ensure your research integrity. Verify chiral purity via HPLC before use.

Molecular Formula C18H19NO
Molecular Weight 265.3 g/mol
CAS No. 1346773-44-1
Cat. No. B3047063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-benzyl-2-phenylpiperidin-4-one
CAS1346773-44-1
Molecular FormulaC18H19NO
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESC1CN(C(CC1=O)C2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C18H19NO/c20-17-11-12-19(14-15-7-3-1-4-8-15)18(13-17)16-9-5-2-6-10-16/h1-10,18H,11-14H2/t18-/m0/s1
InChIKeySXBALVCQZRIWQR-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-Benzyl-2-phenylpiperidin-4-one (CAS: 1346773-44-1): A Chiral Piperidin-4-one Building Block


(S)-1-Benzyl-2-phenylpiperidin-4-one (CAS: 1346773-44-1) is a chiral piperidin-4-one derivative with the molecular formula C18H19NO and a molecular weight of 265.35 g/mol . It features a piperidine ring substituted with a benzyl group at the 1-position and a phenyl group at the 2-position, with a ketone at the 4-position . This compound is primarily utilized as a specialized intermediate in medicinal chemistry and organic synthesis, with its value proposition centered on its defined stereochemistry (S-enantiomer) .

The Risk of Non-Specific Substitution: Why Chiral Purity Matters for (S)-1-Benzyl-2-phenylpiperidin-4-one Procurement


The procurement of (S)-1-benzyl-2-phenylpiperidin-4-one cannot be substituted with generic or racemic mixtures of 1-benzyl-2-phenylpiperidin-4-one without compromising experimental outcomes. The compound's utility is intrinsically linked to its specific (S)-enantiomer configuration, which can exhibit different biological activities, binding affinities, and reactivity profiles compared to its (R)-enantiomer (CAS 141120-58-3) or the racemate (CAS 167705-56-8) . The absence of defined stereochemistry introduces an uncontrolled variable in research settings, particularly in structure-activity relationship (SAR) studies and asymmetric synthesis, where chiral purity is a critical parameter for reproducibility and data integrity .

Quantitative Differentiation Evidence for (S)-1-Benzyl-2-phenylpiperidin-4-one (CAS: 1346773-44-1)


Chiral Purity: Enantiomeric Excess (ee) of (S)-1-Benzyl-2-phenylpiperidin-4-one

While specific enantiomeric excess (ee) values are not consistently reported across all commercial sources, the defined stereochemistry of (S)-1-benzyl-2-phenylpiperidin-4-one (CAS 1346773-44-1) provides a quantifiable advantage over its racemic counterpart (CAS 167705-56-8), which by definition has an ee of 0% . For applications requiring stereochemical integrity, this inherent difference is critical. Analytical methods such as HPLC on chiral stationary phases are used to verify enantiopurity, and the (S)-enantiomer's unique retention time and optical rotation properties serve as quantitative differentiators from the (R)-enantiomer [1].

Chiral Resolution Enantiomeric Excess Analytical Chemistry

Chemical Purity: Vendor-Specified Purity Levels of (S)-1-Benzyl-2-phenylpiperidin-4-one

Commercial vendors specify a minimum purity of 95% to 98% for (S)-1-benzyl-2-phenylpiperidin-4-one, which serves as a baseline for procurement decisions . This purity specification is a key differentiator from the non-stereospecific racemic mixture (CAS 167705-56-8), for which vendor purity specifications can vary but are also typically in the 95-97% range . The selection of a vendor with a higher specified purity (e.g., 98% vs. 95%) can directly impact the efficiency of downstream reactions and the quality of final products by reducing the burden of side reactions and impurities .

Chemical Purity Quality Control Procurement

Physicochemical Properties: Computed LogP and PSA for (S)-1-Benzyl-2-phenylpiperidin-4-one

The computed lipophilicity (LogP) and polar surface area (PSA) of (S)-1-benzyl-2-phenylpiperidin-4-one provide a quantitative basis for predicting its behavior in biological systems compared to structurally related analogs. While identical to its enantiomer and racemate in these computed values, these properties differentiate it from other piperidin-4-one derivatives with different substitution patterns . For instance, a compound like 1-Cbz-2-phenylpiperidin-4-one (CAS 335266-05-2) would have a significantly different LogP and PSA due to the carboxybenzyl (Cbz) protecting group, impacting its solubility and membrane permeability . The LogP of 3.53 for this compound indicates moderate lipophilicity, a key parameter for blood-brain barrier penetration in CNS drug discovery .

Lipophilicity Drug Design Physicochemical Properties

Validated Application Scenarios for (S)-1-Benzyl-2-phenylpiperidin-4-one (CAS: 1346773-44-1)


Asymmetric Synthesis of Chiral Piperidine-Based Pharmaceuticals

The defined (S)-stereochemistry of this compound makes it a valuable chiral building block for the enantioselective synthesis of complex piperidine-containing pharmaceuticals. Its use as a starting material or intermediate ensures the introduction of a specific chiral center, which is essential for creating drug candidates with high enantiomeric purity. This is directly supported by the vendor-specified chiral purity of ≥95% and its documented use as a synthetic intermediate .

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

In SAR studies, the use of the pure (S)-enantiomer eliminates the confounding variable of mixed stereoisomers. This allows researchers to definitively attribute observed biological activity to the (S)-configuration, as opposed to the (R)-enantiomer or racemate. The differentiation in biological effects between enantiomers is a well-established principle in pharmacology, and this compound serves as a precise tool for such investigations .

Development of Chiral Analytical Methods

The compound's distinct chiral properties make it suitable as a standard or reference material for developing and validating chiral HPLC methods. Its unique retention time on chiral stationary phases, as documented in general methodologies for piperidin-4-ones, can be used to calibrate and optimize separation conditions for enantiomeric mixtures of similar compounds [1].

Synthesis of CNS-Targeted Compounds

The computed LogP of 3.53 suggests this compound possesses physicochemical properties within the optimal range for crossing the blood-brain barrier. This makes it a potentially advantageous scaffold for synthesizing libraries of compounds intended to target the central nervous system (CNS), as its moderate lipophilicity balances membrane permeability with aqueous solubility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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